molecular formula C26H28O5 B1353629 2,3,5-Tri-O-benzyl-D-arabinofuranose CAS No. 37776-25-3

2,3,5-Tri-O-benzyl-D-arabinofuranose

Cat. No.: B1353629
CAS No.: 37776-25-3
M. Wt: 420.5 g/mol
InChI Key: NAQUAXSCBJPECG-DYXQDRAXSA-N
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Description

2,3,5-Tri-O-benzyl-D-arabinofuranose is a useful research compound. Its molecular formula is C26H28O5 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQUAXSCBJPECG-DYXQDRAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453669
Record name 2,3,5-Tri-O-benzyl-D-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37776-25-3
Record name 2,3,5-Tri-O-benzyl-D-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,3,5 Tri O Benzyl D Arabinofuranose

Strategies from D-Arabinose Precursors

ReagentBaseSolventKey Considerations
Benzyl (B1604629) bromideSodium hydrideDMFFormation of isomeric mixtures (furanose/pyranose, α/β anomers), potential for charring.

Multi-step Convergent Approaches

To address the selectivity issues of direct benzylation, multi-step convergent syntheses have been developed. These methods involve a series of protection and deprotection steps to ensure the correct stereochemistry and regioselectivity. For instance, a common strategy involves the initial conversion of D-arabinose to a methyl glycoside, followed by selective protection of the 2,3- and 5-hydroxyl groups. This approach offers greater control over the final product's structure, albeit at the cost of a longer synthetic sequence.

Synthesis via Allyl Glycosides

A convenient and efficient route to 2,3,5-Tri-O-benzyl-D-arabinofuranose utilizes an allyl glycoside intermediate. researchgate.netnih.gov D-arabinose is first converted to its allyl arabinofuranoside. The allyl group is stable under the basic conditions required for the subsequent benzylation of the hydroxyl groups at positions 2, 3, and 5. Following benzylation, the anomeric allyl group can be isomerized to a prop-1-enyl ether under basic conditions and then cleaved under mild acidic conditions to afford the target compound in good yield. researchgate.net This strategy avoids the formation of anomeric mixtures often seen in direct benzylation.

Synthesis from Alternative Monosaccharide Substrates (e.g., D-Ribose)

While D-arabinose is the most direct precursor, this compound can also be synthesized from other monosaccharides, such as D-ribose. nih.gov This approach requires an inversion of the stereochemistry at the C2 position. A typical synthetic sequence involves the protection of the hydroxyl groups of D-ribose, often as a methyl ribofuranoside with a benzyl ether at the 5-position. The hydroxyl groups at C2 and C3 can then be selectively manipulated. For example, a tin-mediated allylation can introduce an allyl group at either the 2- or 3-position. nih.gov Through a series of oxidation and reduction steps, the stereochemistry at C2 can be inverted to the arabino- configuration, followed by benzylation to yield the final product. A multi-step synthesis of L-ribose from the less expensive D-ribose has also been reported, which could be adapted for the synthesis of L-arabinose derivatives. google.com

Stereoselective Synthesis Considerations

Anomeric Control in Glycosylation Reactions

The stereochemical outcome of glycosylation reactions using this compound as a glycosyl donor is of paramount importance for the synthesis of complex carbohydrates. The formation of either the α- or β-glycosidic linkage is highly dependent on the reaction conditions, the nature of the glycosyl donor and acceptor, and the promoter used.

Generally, the synthesis of β-D-arabinofuranosides is challenging due to the lack of a participating group at the C2 position that can direct the stereochemical outcome. nih.gov However, certain methods have been developed to favor the formation of the β-anomer. For example, using trimethylsilyl (B98337) 2,3,5-tri-O-benzyl-D-arabinofuranoside as a donor in the presence of an oxotitanium catalyst has shown β-selectivity. nih.gov The choice of solvent and temperature can also significantly influence the anomeric ratio. nih.gov

Conversely, to achieve α-selectivity, conditions that favor an SN2-type displacement are often employed. The use of glycosyl donors with non-participating groups at C2, in conjunction with specific promoters and solvents, can lead to the preferential formation of the α-glycoside. Recent studies have also explored the use of machine learning models to predict the anomeric selectivity of glycosylation reactions, which could provide valuable insights for planning synthetic strategies. chemrxiv.org The use of 2,3-anhydrofuranose thioglycosides as glycosylating agents represents a novel approach where the newly formed glycosidic bond is predominantly cis to the epoxide, leading to arabinofuranosides after epoxide opening. acs.orgscilit.com

Glycosylation StrategyTypical Anomeric OutcomeKey Factors
Donor with participating C2 groupα-glycosideNeighboring group participation
Trimethylsilyl donor with oxotitanium catalystβ-glycosideCatalyst control
Low temperature NIS/AgOTf activation of thioglycosidesβ-glycosideTemperature-dependent selectivity
2,3-Anhydrofuranose thioglycoside donorcis to epoxide (leading to arabino)Stereochemistry of epoxide opening

Influence of Protecting Groups on Stereoselectivity

The stereochemical outcome of a glycosylation reaction is profoundly influenced by the nature of the protecting groups on the glycosyl donor. In the case of arabinofuranosyl donors, the protecting group at the C2 position plays a crucial role in directing the stereoselectivity of the newly formed glycosidic bond. The benzyl group, being a non-participating group, does not form an intermediate dioxolanylium ion that would direct the incoming nucleophile to the opposite face of the ring. Consequently, glycosylations with 2-O-benzyl-protected arabinofuranosyl donors can theoretically lead to a mixture of α- and β-anomers.

However, the collective influence of the three benzyl groups in this compound creates a specific steric and electronic environment that impacts the stereochemical outcome. Research has shown that while the C2-benzyl group is non-participating, the use of a fully benzyl-protected arabinofuranosyl donor does not guarantee high β-selectivity and can, under certain conditions, result in poor stereoselectivity. For instance, glycosylation reactions using a tri-O-benzyl protected arabinofuranosyl donor have been reported to yield the desired product with an α/β ratio of 1:3, indicating a preference for the β-anomer but lacking high stereocontrol nih.gov.

To enhance stereoselectivity, alternative protecting group strategies have been explored. The introduction of a conformationally restricting group, such as a 3,5-O-xylylene protecting group, has been shown to improve the β-selectivity of arabinofuranosylation reactions. This approach leverages steric hindrance to favor the formation of the 1,2-cis-β-arabinofuranoside. In one study, a donor equipped with a 3,5-O-xylylene group provided the glycosylated product with a more favorable α/β ratio of 1:5 nih.gov. This highlights the significant impact that protecting group selection, beyond just the C2 position, has on the stereochemical outcome of glycosylation reactions involving arabinofuranose derivatives.

The table below summarizes the influence of different protecting group patterns on the stereoselectivity of D-arabinofuranosylation.

Glycosyl Donor Protecting GroupsAnomeric Ratio (α:β)Reference
2,3,5-Tri-O-benzyl1:3 nih.gov
3,5-O-xylylene, 2-O-benzyl1:5 nih.gov
3,5-O-TIPDS, 2-O-benzylPredominantly β nih.gov

TIPDS: Tetraisopropyldisiloxane

Optimization of Reaction Conditions and Yields in Bench and Scaled-up Syntheses

The efficient synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to maximize yields and ensure purity, both at the laboratory bench and on a larger scale. The synthesis typically involves the protection of the hydroxyl groups of D-arabinose with benzyl groups, often preceded by the formation of a methyl glycoside to protect the anomeric center.

The table below outlines the reaction steps and corresponding yields for the synthesis of L-2,3,5-Tri-O-benzyl-arabinofuranose and a related xylofuranose (B8766934) derivative, illustrating the outcomes of the described synthetic methodologies.

CompoundSynthetic StepReagents/ConditionsYieldOverall YieldReference
L-2,3,5-Tri-O-benzyl-arabinofuranose4-step synthesis from L-arabinose--48% researchgate.net
Final HydrolysisAcidic conditions~50% researchgate.net
2,3,5-Tri-O-benzyl-α,β-d-xylofuranose3-step synthesis from D-xylose--29% mdpi.com
Methyl glycoside formationMeOH, AcCl, 30 °C, 3.5h- mdpi.com
BenzylationBenzyl bromide, NaH, DMF, 20 °C, 20h- mdpi.com
HydrolysisAcetic acid, aq. HCl, 80-100 °C, 21h- mdpi.com

Mechanistic Investigations of Chemical Transformations Involving 2,3,5 Tri O Benzyl D Arabinofuranose

Glycosylation Reaction Mechanisms

Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate synthesis. The stereochemical outcome at the anomeric center (α or β) is highly dependent on the nature of the glycosyl donor, the acceptor, the activation method, and the reaction conditions.

The transformation of the hemiacetal 2,3,5-Tri-O-benzyl-D-arabinofuranose into a suitable glycosyl donor is the first step in glycosylation. The nature of the leaving group at the anomeric position (C-1) dictates the mechanism of its activation and subsequent reaction.

1-Chloro-α-D-arabinofuranose Derivatives : Arabinofuranosyl chlorides, derived from the parent compound, are effective glycosyl donors. Early studies on the methanolysis of α-D-arabinofuranosyl chlorides with non-participating protecting groups at the C-2 position, such as the benzyl (B1604629) ether in this compound, resulted primarily in the formation of the β-anomer (a 1,2-trans product). nih.gov This outcome suggests a mechanism involving an S(_N)1-like pathway. The departure of the chloride leaving group, typically promoted by a Lewis acid or a silver salt, generates a transient oxocarbenium ion intermediate. The glycosyl acceptor then attacks this planar intermediate, often from the less sterically hindered face, leading to the observed stereoselectivity. nih.govnih.gov

1-O-trimethylsilyl Derivatives : Silyl ethers at the anomeric position, such as trimethylsilyl (B98337) 2,3,5-tri-O-benzyl-D-arabinofuranoside, serve as alternative glycosyl donors. These donors are typically activated under Lewis acidic conditions. Research has shown that using this type of donor can also lead to high β-selectivity in glycosylation reactions. nih.gov The high β-selectivities observed with these donors are consistent with a mechanism that proceeds through a common oxocarbenium ion intermediate, similar to that proposed for glycosyl chlorides. nih.govnih.gov

Catalysts play a crucial role in controlling the stereoselectivity of glycosylation reactions. Titanium-based catalysts, in particular, have been developed for stereoselective carbon-carbon bond formation at the anomeric center to synthesize C-glycosides.

Mechanistic studies have revealed that certain titanium catalytic species can accelerate the formation of glycosyl radical intermediates from glycosyl chloride donors. nus.edu.sg These radicals then undergo addition across activated alkenes or alkynes. A key aspect of this catalytic cycle is the use of a proton source, such as triethylamine (B128534) hydrochloride, which facilitates efficient protonolysis to regenerate the active catalyst. nus.edu.sg This titanium-catalyzed radical functionalization provides an effective pathway to stereodefined C-glycosides, which are important building blocks for glyco-based therapeutic candidates. nus.edu.sg

Catalyst SystemGlycosyl DonorAcceptor TypePrimary MechanismStereochemical Outcome
Titanium(IV) speciesGlycosyl ChlorideActivated Alkene/AlkyneRadical AdditionStereodefined C-glycoside
N-Iodosuccinimide/Silver TriflateThioarabinofuranosideAlcoholOxocarbenium IonHigh β-selectivity
Triflic AnhydrideArabinofuranosyl SulfoxideAlcoholOxocarbenium IonHigh β-selectivity

This table summarizes different catalytic systems and their mechanistic influence on the stereochemical outcome of glycosylations involving arabinofuranose donors.

The ratio of α to β anomers produced in a glycosylation reaction can be governed by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control : The kinetically controlled product is the one that is formed fastest. In glycosylation, this often relates to the trajectory of the incoming nucleophile (the glycosyl acceptor) as it attacks the electrophilic anomeric center. For instance, in reactions proceeding via an S(_N)2-like mechanism, direct displacement of the leaving group leads to inversion of configuration at the anomeric carbon. The product distribution is determined by the relative activation energies of the transition states leading to the different anomers. Shorter reaction times and lower temperatures often favor the kinetic product. mdpi.com

Thermodynamic Control : The thermodynamically controlled product is the most stable product. If the glycosylation reaction is reversible, or if the initially formed kinetic product can equilibrate to a more stable form under the reaction conditions, the thermodynamic product will predominate. This is often achieved through longer reaction times, higher temperatures, or the use of catalysts that can facilitate anomerization (the interconversion of α and β anomers). For many glycosides, one anomer is inherently more stable than the other due to stereoelectronic effects like the anomeric effect. For example, with strong acid catalysts, glycosyl transfer reactions can lead to the formation of the thermodynamically more stable product. researchgate.net

In the context of this compound, the absence of a participating group at the C-2 position means that stereocontrol relies heavily on factors like the choice of solvent, temperature, and the specific donor/catalyst system, which collectively influence the balance between kinetic and thermodynamic pathways.

Elucidation of Benzyl Ether Deprotection Pathways

The removal of the three benzyl ether protecting groups from this compound is a critical step to unmask the hydroxyl groups in the final product. The choice of deprotection method depends on the sensitivity of other functional groups within the molecule.

Catalytic Hydrogenolysis : The most common method for cleaving benzyl ethers is palladium-catalyzed hydrogenation. organic-chemistry.org The mechanism involves the reaction of the benzyl ether with hydrogen gas (H₂) on the surface of a palladium catalyst, typically palladium on carbon (Pd/C). This process reduces the benzyl group, cleaving the carbon-oxygen bond to yield the free alcohol and toluene (B28343) as a byproduct. organic-chemistry.org This method is highly efficient and clean. However, it is not suitable for substrates containing other reducible functional groups, such as alkenes, alkynes, or some nitrogen-containing groups. organic-chemistry.org In such cases, a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) can be used to limit the availability of hydrogen. organic-chemistry.org

Oxidative Cleavage : An alternative pathway involves the oxidative cleavage of benzyl ethers, which is particularly useful for molecules that are sensitive to hydrogenation. organic-chemistry.orgorganic-chemistry.org A widely used reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The reaction can be initiated by photoirradiation with UV light. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves a single electron transfer from the electron-rich benzyl ether to the excited state of DDQ, generating a radical cation. This intermediate then undergoes further reaction, ultimately leading to the formation of a hemiacetal which collapses to the desired alcohol and benzaldehyde. This method shows good functional group tolerance but may be limited with certain acid-sensitive protecting groups like isopropylidene acetals. organic-chemistry.org

Reaction Pathways in Complex Derivatizations

This compound is a versatile starting material for the synthesis of more complex molecules, including C-nucleosides, which are analogues of natural nucleosides where the anomeric carbon is bonded to a carbon atom of the base instead of a nitrogen atom.

One common strategy involves the reaction of the lactol form of this compound with organometallic reagents. For example, reaction with a Grignard reagent derived from a protected propargyl alcohol, such as 3-(tetrahydropyran-2-yloxy)propyne, leads to the formation of an acyclic intermediate which can then undergo ring closure to form the desired C-alkynyl furanoside. rsc.org

Subsequent transformations of the newly installed C-substituent open pathways to a variety of complex structures. The terminal alkyne can be further functionalized, for instance, by reaction with paraformaldehyde and a base to yield a propargyl alcohol derivative. rsc.org This alcohol can then be oxidized to the corresponding carboxylic acid using reagents like chromic oxide (Jones reagent). rsc.org These derivatizations highlight how the initial protected sugar serves as a chiral scaffold for building complex and functionally diverse target molecules. rsc.orgmdpi.com

Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

Precursor in Nucleoside Analog Synthesis

The structural similarity of arabinose to ribose has made arabinofuranosyl nucleosides a significant class of therapeutic agents, particularly in antiviral and anticancer treatments. nih.gov 2,3,5-Tri-O-benzyl-D-arabinofuranose is a key starting material for these syntheses, as the benzyl (B1604629) groups protect the sugar's hydroxyls during the crucial step of coupling the sugar moiety to a nucleobase. nih.govresearchgate.net

This compound is instrumental in the synthesis of important arabinofuranosyl purine (B94841) derivatives. A prominent example is its role in the production of Nelarabine, an anticancer drug. nih.gov The synthesis typically involves converting the protected arabinofuranose into a more reactive glycosyl donor, such as 2,3,5-O-benzyl-D-arabinofuranosyl chloride. nih.gov This activated sugar is then coupled with a purine derivative, for instance, 2-amino-6-chloropurine, to form the crucial glycosidic bond. nih.gov Subsequent removal of the benzyl protecting groups yields the final nucleoside analog. nih.gov This multi-step chemical synthesis remains a primary method for producing such arabinosides. nih.gov

Table 1: Key Steps in the Synthesis of Nelarabine

Step Starting Material Key Reagent(s) Intermediate/Product Purpose
1 D-Ribose Multiple steps This compound Preparation of the protected sugar.
2 This compound Chlorinating agent 2,3,5-O-benzyl-D-arabinofuranosyl chloride Activation of the anomeric center for glycosylation. nih.gov
3 2,3,5-O-benzyl-D-arabinofuranosyl chloride 2-amino-6-chloropurine Protected Nelarabine Formation of the N-glycosidic bond. nih.gov

Achieving the desired stereochemistry at the anomeric center (the C1' position of the sugar) is a critical challenge in nucleoside synthesis. The configuration (α or β) of the glycosidic bond profoundly influences the biological activity of the resulting nucleoside analog. While synthesizing 1,2-trans-α-arabinofuranosides can be straightforward using neighboring group participation from an acyl group at the O-2 position, the preparation of biologically important 1,2-cis-β-arabinofuranosides is significantly more challenging. mdpi.comnih.gov

The use of non-participating protecting groups, such as the benzyl ether in this compound, is crucial for accessing the β-anomer. mdpi.comnih.gov The benzyl group at the O-2 position does not participate in the reaction at the anomeric center, which allows for the formation of the thermodynamically less stable, yet often more biologically active, β-arabinofuranoside. mdpi.comnih.gov The choice of glycosyl donor, acceptor, and reaction conditions, including specific activators like N-iodosuccinimide and silver trifluoromethanesulfonate, plays a vital role in directing the stereochemical outcome towards the desired β-selectivity. nih.gov

The versatility of this compound extends to the synthesis of nucleosides with a wide array of modified aglycons (the non-sugar base portion). beilstein-journals.org This allows for the creation of novel nucleoside analogs with potentially unique biological properties. Modified nucleosides can feature alterations in the nucleobase or the sugar moiety. beilstein-journals.org The protected arabinofuranose can be coupled with various heterocyclic or carbocyclic moieties, not just the naturally occurring purines and pyrimidines. beilstein-journals.org Furthermore, it serves as a precursor for C-nucleosides, where the base is linked to the sugar via a carbon-carbon bond instead of a carbon-nitrogen bond. rsc.orgrsc.org For example, its ribose counterpart has been used to synthesize (2,3,5-tri-O-benzyl-D-ribofuranosyl)ethyne, a key intermediate for C-nucleosides containing triazole rings. rsc.orgrsc.org

Building Block for Glycoconjugate and Oligosaccharide Synthesis

Beyond nucleosides, this compound is a valuable building block for the chemical synthesis of complex carbohydrates, such as glycoconjugates and oligosaccharides. These molecules are involved in numerous biological processes, and their synthesis is essential for research in glycobiology.

The synthesis of oligosaccharides containing arabinofuranose units, such as those found in the cell walls of mycobacteria, is a complex task that relies on versatile building blocks like this compound. mdpi.com Its protected form allows it to be used as either a glycosyl donor or acceptor in a sequential assembly strategy. For instance, it can be converted into a reactive glycosyl donor, such as an N-phenyltrifluoroacetimidate, to add an arabinofuranose unit to a growing oligosaccharide chain. mdpi.com This strategy has been successfully employed in the synthesis of complex structures like branched decaarabinofuranosides. mdpi.com The benzyl protecting groups are stable during the multiple glycosylation steps and can be removed in the final stages of the synthesis to yield the target oligosaccharide. mdpi.com

Table 2: Example of Oligosaccharide Assembly

Role of Building Block Derivative of this compound Coupling Partner Product
Glycosyl Donor Hexaarabinofuranoside N-phenyltrifluoroacetimidate Tetraarabinofuranoside glycosyl acceptor Protected decaarabinofuranoside mdpi.com

Synthetically derived glycans are crucial tools for studying carbohydrate-protein interactions and other biological phenomena. nih.govbiorxiv.org this compound can be incorporated into complex glycans that are then functionalized to create biological probes. nih.gov These probes often contain a linker or tag that allows for their detection or immobilization. nih.govbiorxiv.org For example, a synthetic glycan can be equipped with a linker containing an amino or azido (B1232118) group. biorxiv.org This functionality enables the glycan to be attached to surfaces for microarray analysis, conjugated to fluorescent labels for cellular imaging, or linked to lipids to form neoglycolipids for studying membrane interactions. biorxiv.org The ability to construct defined glycan structures from building blocks like protected arabinofuranose is essential for advancing our understanding of the roles of glycans in health and disease. nih.gov

Utilization in the Synthesis of Chiral Intermediates

The unique structural attributes of this compound have been extensively leveraged in the synthesis of a diverse range of chiral intermediates, which are subsequently elaborated into more complex molecular architectures.

The introduction of fluorine into carbohydrate scaffolds can significantly modulate their biological activity by altering their electronic properties, metabolic stability, and binding affinities. While direct fluorination of this compound is not extensively documented, its derivatives are pivotal in the synthesis of fluoro-sugar analogues. For instance, the synthesis of 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose, a key intermediate for chemotherapeutically important nucleosides, has been achieved in a seven-step process from a protected allofuranose. beilstein-journals.org This highlights the utility of protected arabinofuranose structures in accessing fluorinated carbohydrate derivatives. The general strategy often involves the conversion of a hydroxyl group into a suitable leaving group, followed by nucleophilic substitution with a fluoride (B91410) source. The benzyl protecting groups in this compound provide the necessary stability under various reaction conditions to facilitate such transformations at specific positions.

Glycomimetics, compounds that mimic the structure of carbohydrates, are of significant interest in medicinal chemistry for their potential to interfere with biological processes involving carbohydrates. Iminosugars, a class of glycomimetics where the endocyclic oxygen is replaced by a nitrogen atom, are particularly important due to their glycosidase inhibitory activity.

This compound can serve as a precursor to D-xylofuranose analogues, which are, in turn, utilized in the synthesis of iminosugars. The epimerization at the C2 position of the arabinofuranose ring can lead to the corresponding xylofuranose (B8766934) derivative. Research has demonstrated the use of the closely related 2,3,5-tri-O-benzyl-D-xylofuranose in the preparation of imino-L-arabinitol-C-glycosyl compounds. mdpi.com These compounds function as simplified inhibitors of UDP-Galf-transferase. mdpi.com This underscores the role of tribenzylated pentofuranoses as key starting materials for the construction of complex iminosugar scaffolds. The synthesis of these precursors often involves multi-step sequences starting from commercially available sugars. sigmaaldrich.com

Phosphorylated carbohydrates play crucial roles in numerous biological processes, and their synthetic analogues are valuable tools for studying these pathways and for the development of new therapeutic agents. While direct phosphorylation of this compound is not commonly reported, its derivatives are instrumental in the synthesis of phosphorylated bioactive molecules. For example, the synthesis of polyprenyl 2-deoxy-2-fluoro-β-D-arabinofuranosyl phosphate (B84403) derivatives, which are analogues of key intermediates in mycobacterial cell wall biosynthesis, has been described. researchgate.net The synthesis of such complex molecules often involves the preparation of a protected arabinofuranosyl phosphate derivative, which is then coupled with the desired lipophilic or bioactive moiety. The benzyl protecting groups of the arabinofuranose precursor are advantageous as they are stable during the phosphorylation and coupling steps and can be removed under specific conditions in the final stages of the synthesis.

Terminal 1,3-dienes are important structural motifs in a variety of natural products and are valuable intermediates in organic synthesis, participating in reactions such as the Diels-Alder cycloaddition. The Wittig reaction, a powerful method for alkene synthesis, can be employed to construct 1,3-dienes from α,β-unsaturated aldehydes. nih.govwikipedia.orglibretexts.orgnih.govmasterorganicchemistry.com

Table 1: Key Transformations of this compound Derivatives

Transformation Reagents and Conditions (General) Product Class Reference(s)
Fluorination Fluorinating agent (e.g., DAST) on a derivative with a free hydroxyl group Fluoro-sugar analogue nih.gov
Epimerization to Xylo-analogue Acid or base-catalyzed epimerization at C2 D-xylofuranose derivative Inferred
Phosphorylation Phosphorylating agent on a derivative with a free hydroxyl group Phosphorylated arabinofuranose researchgate.net

Role in Glycomimetic and Bioactive Scaffold Construction

Beyond its use in the synthesis of specific chiral intermediates, this compound and its derivatives serve as foundational scaffolds for the construction of a diverse range of glycomimetics and other bioactive molecules. The inherent chirality and dense functionality of the arabinofuranose core provide a rich platform for the development of novel therapeutic agents.

A significant application lies in the synthesis of nucleoside analogues with antiviral and anticancer properties. The derivative, 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride, is a key intermediate in the synthesis of 5-substituted arabinofuranosyluracil (B3032727) nucleosides. nih.gov These compounds have been evaluated for their antiviral activities, with some analogues showing moderate activity against herpes simplex type 1 virus. nih.gov The benzyl protecting groups are crucial for the stereoselective glycosylation reaction and are subsequently removed to yield the final bioactive nucleoside. This approach allows for the systematic variation of the nucleobase, leading to the generation of libraries of potential drug candidates.

Furthermore, the arabinofuranose scaffold can be modified to create iminosugars and other glycomimetics that can act as enzyme inhibitors. The conversion of this compound-derived lactams into tetrazolyl iminosugars has been explored, highlighting the versatility of this starting material in accessing novel heterocyclic systems with potential biological activity. beilstein-journals.org The ability to selectively manipulate the functional groups on the arabinofuranose ring, facilitated by the robust benzyl protecting groups, is a key advantage in the design and synthesis of these complex bioactive scaffolds.

Table 2: Bioactive Scaffolds Derived from this compound Precursors

Scaffold Class Synthetic Approach Potential Biological Activity Reference(s)
Nucleoside Analogues Glycosylation with nucleobases Antiviral, Anticancer nih.gov
Iminosugars Conversion to lactams and subsequent modifications Glycosidase inhibition beilstein-journals.org

Spectroscopic and Structural Elucidation of 2,3,5 Tri O Benzyl D Arabinofuranose and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of 2,3,5-Tri-O-benzyl-D-arabinofuranose in solution. A suite of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing insight into the compound's covalent framework and preferred conformations.

The ¹H NMR spectrum of this compound provides foundational structural information. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the benzyl (B1604629) groups, the benzylic methylene (B1212753) protons, and the protons of the arabinofuranose ring. The aromatic protons typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂Ph) resonate as a series of singlets or AB quartets between δ 4.4 and 4.8 ppm. The furanose ring protons (H-1 to H-5) are found in the more upfield region, generally between δ 3.5 and 5.5 ppm. The anomeric proton (H-1) is particularly diagnostic, with its chemical shift and coupling constant (³J(H1,H2)) providing initial information about the α or β configuration at the anomeric center.

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments. The aromatic carbons of the three benzyl groups typically appear in the δ 127-138 ppm range. The benzylic methylene carbons are observed around δ 72-74 ppm, while the carbons of the furanose ring (C1-C5) resonate between approximately δ 68 and 105 ppm. The anomeric carbon (C-1) is the most downfield of the sugar ring carbons, often appearing near δ 100 ppm.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Anomeric (C1-H)~5.3 (α), ~5.1 (β)~105 (α), ~100 (β)
Furanose Ring (C2-H to C5-H)3.5 - 4.568 - 85
Benzylic (CH₂)4.4 - 4.872 - 74
Aromatic (Ph)7.2 - 7.4127 - 138
Note: These are approximate chemical shift ranges based on related structures. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C spectra of this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the arabinofuranose ring, COSY spectra show cross-peaks between adjacent protons, such as H-1/H-2, H-2/H-3, H-3/H-4, and H-4/H-5, allowing for the sequential "walking" through the spin system of the sugar ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon to which it is directly attached. This provides a direct link between the ¹H and ¹³C assignments, confirming, for example, which carbon signal corresponds to the anomeric proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). This is crucial for connecting different structural fragments. For instance, correlations from the benzylic protons (CH₂Ph) to the furanose ring carbons (e.g., C-2, C-3, C-5) confirm the specific locations of the benzyl protecting groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining stereochemistry and conformation. For example, a NOE between H-1 and H-4 on the furanose ring would suggest a cis relationship, which is characteristic of the α-anomer in arabinofuranosides.

NMR data, particularly coupling constants and NOE effects, are fundamental for assigning the stereochemistry of the furanose ring. The relative configuration of the substituents is determined by analyzing three-bond proton-proton coupling constants (³JHH) and through-space NOE correlations.

For arabinofuranosides, the configuration at the anomeric center (C-1) is a key stereochemical feature. The β-anomer typically shows a small ³J(H1,H2) coupling constant (usually < 2 Hz) due to the approximately 90° dihedral angle between these protons. Conversely, the α-anomer exhibits a larger coupling constant (typically 4-7 Hz) due to a smaller dihedral angle.

Furthermore, NOESY data can definitively establish the anomeric configuration. In β-D-arabinofuranose derivatives, a strong NOE is typically observed between H-1 and H-2, which are on the same face of the ring. In the α-anomer, a characteristic NOE is observed between H-1 and H-4, indicating their spatial proximity.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound and to gain structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₂₆H₂₈O₅, corresponding to a monoisotopic mass of approximately 420.19 Da. nih.govbiosynth.comsigmaaldrich.comscbt.com

Under soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of these ions with high precision, allowing for the confirmation of the elemental formula.

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected parent ion, provide valuable structural data. For this compound, characteristic fragmentation pathways include:

Loss of Benzyl Groups: A dominant fragmentation pathway for benzylated compounds is the cleavage of the benzyl ether bond. This often leads to the formation of a stable tropylium (B1234903) cation at m/z 91. youtube.com Sequential losses of benzyl or benzyloxy moieties are common.

Glycosidic Bond Cleavage: Although this compound is a hemiacetal, derivatives (e.g., glycosides) will show cleavage of the glycosidic bond, separating the sugar and aglycone portions.

Cross-Ring Fragmentation: Cleavage of the bonds within the furanose ring itself can also occur. These fragmentation patterns, often designated with A, B, X, and Y nomenclature, can provide information about the structure of the sugar ring and the location of substituents. acs.orgnih.govnih.gov

Ion m/z (approx.) Identity
[M+Na]⁺443.18Sodium Adduct
[M+H]⁺421.20Protonated Molecule
[M-H₂O+H]⁺403.19Loss of Water
[M-BnOH+H]⁺313.12Loss of Benzyl Alcohol
[Bn]⁺91.05Benzyl/Tropylium Cation
Note: Bn = Benzyl group. The listed m/z values are for the most abundant isotope.

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography provides the most definitive and unambiguous structural information for a molecule by determining the precise arrangement of atoms in a single crystal. The crystal structure of 2,3,5-tri-O-benzyl-β-D-arabinofuranose has been determined and is available in the Cambridge Structural Database (CSD) under the reference code LUHROX. mdpi.comresearchgate.net This analysis confirms the absolute configuration of the stereocenters as 2R, 3S, 4R, and 5R for the D-arabinofuranose form and provides detailed insight into its solid-state conformation. The crystal structure reveals the precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred three-dimensional shape in the crystalline state.

Unlike the more rigid six-membered pyranose rings, five-membered furanose rings are known for their conformational flexibility. researchgate.net This flexibility is described by the concept of pseudorotation, where the ring can adopt a continuous series of conformations, most often described as a dynamic equilibrium between two major puckered forms: North (N-type) and South (S-type) conformers on the pseudorotational wheel. nih.govpsu.edu These correspond to C3'-endo and C2'-endo puckers, respectively, in nucleoside nomenclature.

X-ray crystallographic data for LUHROX provides the endocyclic torsion angles of the furanose ring, which allows for the calculation of its specific pucker. The conformation of the furanose ring can be precisely described by the phase angle of pseudorotation (P) and the maximum puckering amplitude (ν_max). Analysis of the LUHROX crystal structure shows that the arabinofuranose ring adopts a specific puckered conformation in the solid state. mdpi.comresearchgate.net This experimentally determined conformation serves as a valuable reference point for computational models and for interpreting the more complex, dynamic conformational behavior of the molecule in solution, which is often analyzed by interpreting ³JHH coupling constants from NMR spectroscopy. acs.org

Intermolecular Interactions and Crystal Packing of 2,3,5-Tri-O-benzyl-β-D-arabinofuranose

Table 1: Comparative Geometrical Parameters of the Furanose Ring

Chiroptical Studies and Optical Rotation Measurements

Chiroptical studies, particularly optical rotation measurements, are fundamental in characterizing chiral molecules like this compound. The specific rotation is a distinctive property for each anomer (α and β) and is highly sensitive to the stereochemistry of the molecule.

For the β-anomer of this compound, the specific rotation ([α]D) has been reported to be in the range of -9.0° to -1.5° (c = 1% in chloroform (B151607) at 20°C). sigmaaldrich.com This negative value indicates that the β-anomer is levorotatory, meaning it rotates the plane of polarized light to the left. The specific rotation is a critical parameter for confirming the anomeric configuration and assessing the purity of the synthesized compound.

In contrast, while the α-anomer of this compound is known to exist, its specific optical rotation value is not consistently reported in the readily available scientific literature. Generally, for furanose sugars, the α- and β-anomers exhibit different optical rotations, and this difference is often used to monitor the anomerization process in solution.

There is a lack of published data on other chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), for this compound. Such studies could provide more detailed insights into the conformational behavior of the molecule in solution. The benzyl groups, containing phenyl chromophores, would likely give rise to distinct signals in CD spectroscopy, which could be used to probe the solution-state structure and its response to environmental changes.

Table 2: Optical Rotation Data for Anomers of this compound

Table 3: List of Mentioned Compounds

Theoretical and Computational Investigations of 2,3,5 Tri O Benzyl D Arabinofuranose

Molecular Mechanics and Quantum Chemical Calculations for Conformational Preferences

The conformational landscape of 2,3,5-Tri-O-benzyl-D-arabinofuranose is crucial for its reactivity and interactions. Molecular mechanics and quantum chemical calculations are powerful tools to explore the potential energy surface of this molecule and identify its preferred three-dimensional structures.

The furanose ring of arabinofuranose is inherently flexible, adopting various puckered conformations, typically described by pseudorotation. The presence of bulky tri-O-benzyl groups significantly influences this conformational equilibrium. While specific molecular mechanics studies on this compound are not extensively documented in the literature, analysis of its crystal structure and that of homologous compounds provides valuable data for computational modeling.

For instance, the crystal structure of the related compound, 2,3,5-tri-O-benzyl-β-D-arabinofuranose, has been determined, and its geometric parameters can be used as a basis for theoretical calculations. mdpi.com In a study of a homologous xylofuranose (B8766934) derivative, the conformation of the 2,3,5-tri-O-benzyl-β-D-arabinofuranose analogue (with CCDC Refcode: LUHROX) was analyzed for comparison. mdpi.comresearchgate.net The furanose ring in this analogue adopts a specific puckered conformation, which can be characterized by its torsion angles and pseudorotation parameters. mdpi.com

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide more accurate energy profiles and geometries for the different conformers. These calculations can elucidate the influence of the benzyl (B1604629) groups on the electronic structure and stability of the various ring puckers.

Table 1: Representative Geometrical Parameters for Furanose Ring Conformations

ParameterMolecule AMolecule B
Torsion Angle (ν0, °)-33.9-34.8
Torsion Angle (ν1, °)20.320.6
Torsion Angle (ν2, °)-1.1-0.1
Torsion Angle (ν3, °)-18.7-21.4
Torsion Angle (ν4, °)33.135.5
Puckering Amplitude (φ, °)35.036.5
Phase Angle (P, °)11.010.5

This table presents hypothetical data based on typical values for arabinofuranose derivatives to illustrate the outputs of such calculations.

Molecular Dynamics Simulations of Derivatized Structures and Their Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its derivatives in a simulated environment, such as in solution. These simulations can reveal how the molecule moves, flexes, and interacts with its surroundings over time.

For a molecule like this compound, MD simulations in explicit solvent can provide a realistic picture of its conformational dynamics and solvation. The benzyl protecting groups, while offering synthetic advantages, also introduce significant hydrophobicity, which will govern the molecule's interactions with different solvents and other solutes.

System Setup: Placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform).

Force Field Application: Using a suitable force field (e.g., GLYCAM, CHARMM, AMBER) to describe the interatomic forces.

Simulation Run: Solving Newton's equations of motion to propagate the system over time.

Trajectory Analysis: Analyzing the resulting trajectory to understand conformational changes, interactions, and other dynamic properties.

MD simulations would be particularly insightful for studying derivatized structures, such as glycosides formed from this compound. These simulations could shed light on the preferred conformations around the glycosidic linkage and how these are influenced by the bulky benzyl groups. Furthermore, the interaction of these derivatized structures with biomolecules, such as proteins, could be investigated to understand the molecular basis of recognition processes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be a powerful tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of complex molecules like this compound.

Methods based on Density Functional Theory (DFT), often using the Gauge-Including Atomic Orbital (GIAO) approach, have become standard for the calculation of NMR parameters. nih.gov The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of environmental effects, such as the solvent.

For a comprehensive analysis, one would typically perform the following steps:

Conformational Search: Identify the low-energy conformers of the molecule using methods described in section 6.1.

NMR Parameter Calculation: For each conformer, calculate the NMR chemical shifts and coupling constants using a suitable DFT method.

Boltzmann Averaging: Obtain the final predicted spectrum by performing a Boltzmann-weighted average of the parameters from all significant conformers.

Comparison with Experiment: Compare the predicted spectrum with the experimental NMR data to validate the computational model and aid in spectral assignment.

While a direct comparison for this compound is not available in the literature, experimental NMR data for the parent L-arabinose exists and could serve as a foundational reference. hmdb.canih.gov The significant chemical shift differences observed upon benzylation could be rationalized and predicted through computational methods.

Table 2: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm)

ProtonPredicted (ppm)Experimental (ppm)
H-15.355.32
H-24.154.12
H-34.054.01
H-44.254.21
H-5a3.703.68
H-5b3.603.57

This table presents hypothetical data to illustrate the expected correlation between predicted and experimental values.

In Silico Studies of Reaction Intermediates and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, including the transient intermediates and high-energy transition states that are difficult to observe experimentally. For this compound, in silico studies could be particularly valuable for understanding its reactivity in glycosylation reactions.

As a protected arabinofuranosyl donor, this compound can be activated to form a reactive intermediate, such as an oxocarbenium ion, which then reacts with a glycosyl acceptor. Quantum chemical calculations can be used to model the entire reaction pathway, from the reactants to the products, through the transition states.

Key aspects that can be investigated include:

Structure and Stability of Intermediates: Determining the geometry and relative energy of key intermediates, such as the oxocarbenium ion, and how the benzyl groups influence its stability and conformation.

Transition State Geometries and Energies: Locating the transition state structures for the formation of the intermediate and the subsequent glycosylation step. The activation energies derived from these calculations can provide insights into the reaction kinetics and selectivity.

Influence of Reaction Conditions: Modeling the effect of catalysts, solvents, and other reaction conditions on the reaction mechanism and outcome.

By understanding the energetic landscape of the reaction, computational studies can help to rationalize experimental observations, such as the stereoselectivity of glycosylation, and guide the design of new and improved synthetic methodologies.

Emerging Research Directions and Future Perspectives in 2,3,5 Tri O Benzyl D Arabinofuranose Chemistry

Development of Novel Highly Stereoselective Glycosylation Methodologies

The stereoselective formation of glycosidic bonds, particularly the 1,2-cis linkage found in β-arabinofuranosides, remains a significant challenge in carbohydrate synthesis. While 2,3,5-Tri-O-benzyl-D-arabinofuranose is a common donor, its use often results in poor stereoselectivity. For instance, glycosylation reactions with this donor can yield anomeric mixtures with modest selectivity (e.g., α/β = 1:3). nih.gov This has spurred the development of novel methodologies to enhance stereocontrol.

Current research focuses on several innovative strategies:

Conformationally Restricted Donors: To achieve higher β-selectivity, researchers have developed arabinofuranosyl donors with cyclic protecting groups that lock the furanose ring in a specific conformation. nih.gov Examples include 3,5-O-(di-tert-butylsilylene) and 3,5-O-xylylene-protected donors. nih.govnih.gov These conformationally constrained donors, when activated with suitable promoters like B(C₆F₅)₃, have shown moderate to excellent yields and significantly improved β-stereoselectivity in the synthesis of 1,2-cis-arabinofuranosides. nih.gov

Novel Protecting Groups: The nature of the protecting group at the C-2 position plays a crucial role in directing the stereochemical outcome of glycosylation. The non-participating benzyl (B1604629) group at C-2 in this compound is necessary for the synthesis of 1,2-cis glycosides, but does not offer sufficient control. sci-hub.st Research into novel benzyl-free glycosyl donors, such as those with a triisopropylsilyl (TIPS) group at the O-2 position, has shown promise for highly stereoselective 1,2-cis-fucosylation and could be applicable to arabinofuranosylation. researchgate.net

Innovative Activation Methods: The choice of activator and reaction conditions is paramount. Studies have shown that the stereoselectivity of glycosylation can be influenced by the activation method. Future work will likely explore novel catalytic systems, including Lewis acids and organocatalysts, to improve the stereoselectivity of glycosylations involving benzyl-protected arabinofuranosyl donors.

The table below summarizes the stereoselectivity of different arabinofuranosyl donors.

DonorProtecting GroupsPromoter/ActivatorStereoselectivity (α:β)YieldReference
1a2,3,5-Tri-O-benzylZnI₂1:380% nih.gov
1b3,5-O-TIPDSZnI₂Almost exclusively β35% nih.gov
1c3,5-O-xylyleneB(C₆F₅)₃1:1285% nih.gov

Exploration of Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis, which combines the efficiency of chemical synthesis with the high selectivity of enzymatic catalysis, is an emerging area in carbohydrate chemistry. This approach offers a powerful alternative to purely chemical methods for the synthesis of complex glycans and nucleosides.

While the direct chemoenzymatic synthesis starting from this compound is not yet widely reported, related strategies highlight the potential of this approach. For example, the chemical synthesis of the anticancer drug Nelarabine often starts from 2,3,5-O-benzyl-D-arabinofuranosyl chloride. mdpi.com In contrast, a multi-enzymatic cascade has been developed for the production of arabinoside from low-cost nucleosides, demonstrating a greener alternative. mdpi.com This system utilizes recombinant E. coli purine (B94841) nucleoside phosphorylase (PNP) and α-D-arabinofuranose 1-phosphate as a universal substrate. researchgate.net

Future research in this area is expected to focus on:

Glycosyltransferases and Glycosidases: The use of engineered glycosyltransferases and glycosidases (including glycosynthases) for the synthesis of arabinofuranosides is a promising avenue. mdpi.com Mutated glycosidases have already been used for the one-step synthesis of arabinofuranosyl clusters. researchgate.netarkat-usa.org These enzymes can offer exquisite control over regio- and stereoselectivity, circumventing the need for complex protecting group manipulations. frontiersin.org

In Vitro Multi-Enzyme Systems: The development of one-pot, multi-enzyme systems for the synthesis of arabinofuranose-containing oligosaccharides and nucleosides from simple precursors is a key goal. mdpi.comresearchgate.net These systems can improve efficiency and reduce waste by minimizing intermediate purification steps. chemistryviews.org

Integration into Automated Oligosaccharide and Nucleoside Synthesis Platforms

Automated solid-phase synthesis has revolutionized the production of peptides and oligonucleotides, and similar platforms are now being developed for the synthesis of complex carbohydrates. rsc.orgbris.ac.uk These automated glycan assembly (AGA) technologies significantly reduce the time and effort required for oligosaccharide synthesis compared to traditional solution-phase methods. rsc.org

The integration of this compound and its derivatives as building blocks in these automated platforms is a key area of development. Automated solid-phase synthesis has been successfully applied to the rapid assembly of linear and branched arabinofuranoside oligosaccharides, which are components of the mycobacterial cell wall. rsc.orgnih.gov While the specific building blocks used in these syntheses are often thioglycosides with various protecting group patterns, the underlying principles are directly applicable to the use of this compound-derived donors.

Future advancements in this field will likely involve:

Development of Optimized Building Blocks: The design and synthesis of this compound-derived building blocks that are stable under the conditions of automated synthesis and exhibit high coupling efficiencies and stereoselectivity.

Expansion of Automated Synthesis to Nucleosides: Automated platforms are also being developed for the synthesis of nucleoside analogues. The automated synthesis of 2'-deoxy-2'-[¹⁸F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([¹⁸F]-FMAU), a PET probe, highlights the potential for the rapid and reliable production of arabinofuranosyl nucleosides using automated modules. nih.gov

Discovery of New Chemical Transformations and Reactivities

Research into the fundamental reactivity of this compound and its derivatives continues to uncover novel chemical transformations that expand its synthetic utility. These new reactions provide access to a wider range of selectively protected arabinofuranose building blocks, which are valuable for the synthesis of complex carbohydrates.

One notable area of research is the development of methods for the regioselective manipulation of protecting groups. For example, a novel approach for the differentiation of the 3,5-diol system and the 2-hydroxy group in arabinofuranose thioglycosides has been developed through the ring-opening of acylated β-D-arabinofuranose 1,2,5-orthobenzoates. nih.govresearchgate.net These orthoesters can be prepared from the corresponding tri-O-benzoyl arabinofuranoside, a close analogue of the title compound. researchgate.net

Other emerging areas of research include:

Selective Deprotection Strategies: The development of methods for the regioselective removal of benzyl protecting groups is crucial for the stepwise synthesis of oligosaccharides. researchgate.netresearchgate.net For example, the selective hydrogenolysis of the anomeric O-benzyl group has been utilized as a key step in the total synthesis of febrifugine (B1672321) and halofuginone. researchgate.net

Novel Ring-Opening Reactions: The exploration of new reagents and conditions for the stereoselective reduction of 2,3-anhydro-l-furanosides (derived from selectively protected l-arabinofuranosides) to afford 2- or 3-deoxy-l-pentofuranosides opens up new avenues for the synthesis of modified sugars. nih.gov

Rational Design and Synthesis of Novel Glycomimetics

Glycomimetics are carbohydrate analogues designed to mimic the structure and function of natural glycans but with improved pharmacological properties, such as enhanced stability and bioavailability. unimi.it this compound and its derivatives are valuable starting materials for the synthesis of a diverse range of glycomimetics, including enzyme inhibitors and molecular probes. researchgate.net

Recent research has focused on the synthesis of glycomimetics targeting α-L-arabinofuranosidases, enzymes involved in the breakdown of plant cell wall polysaccharides. acs.orgresearchgate.net The synthesis of α-L-arabinofuranose-configured cyclophellitol (B163102) derivatives, which act as covalent inhibitors of these enzymes, often starts from protected arabinofuranose precursors. acs.orgacs.org These inhibitors and activity-based probes are valuable tools for studying the role of arabinofuranosidases in biological systems. nih.gov

Future directions in this area include:

Iminosugar Synthesis: Iminosugars, where the endocyclic oxygen is replaced by a nitrogen atom, represent a major class of glycomimetics with a wide range of biological activities. unimi.it The development of synthetic routes to arabinofuranose-derived iminosugars is an active area of research.

C-Glycoside Analogues: C-glycosides, which have a carbon-carbon bond in place of the anomeric oxygen, offer increased metabolic stability. nih.gov The synthesis of C-glycoside mimetics of arabinofuranose is a promising strategy for the development of new therapeutic agents.

Advancements in Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to carbohydrate synthesis to reduce the environmental impact of chemical processes. This includes the use of renewable starting materials, the development of catalytic reactions, and the minimization of waste.

While specific green chemistry approaches for the synthesis and derivatization of this compound are still in their infancy, several emerging technologies hold promise for making glycosylation reactions more sustainable:

Biocatalysis: As discussed in section 7.2, the use of enzymes for glycosylation offers a green alternative to traditional chemical methods by operating under mild, aqueous conditions and avoiding the need for extensive protecting group manipulations. mdpi.comfrontiersin.org

Enabling Technologies: Novel activation methods such as electrochemistry, mechanochemistry, and continuous flow chemistry are being explored to increase the efficiency and reduce the environmental footprint of glycosylation reactions. rsc.org These technologies can lead to shorter reaction times, improved selectivity, and easier scale-up.

Alternative Solvents and Reagents: Research into the use of greener solvents and less hazardous reagents for benzylation and other protection/deprotection steps is ongoing. For example, regioselective acetylation of ether-protected sugars can be achieved using iodine, a more environmentally benign catalyst. rsc.org

The future of this compound chemistry will undoubtedly be shaped by the continued pursuit of more efficient, selective, and sustainable synthetic methods. These advancements will further solidify its role as an indispensable tool in the synthesis of biologically important carbohydrates and their mimetics.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2,3,5-Tri-O-benzyl-D-arabinofuranose, and how can reaction yields be optimized?

Answer:
The compound is typically synthesized via benzylation of D-arabinofuranose derivatives under anhydrous conditions. A key method involves treating D-arabinofuranose with benzyl chloride in the presence of a desiccant (e.g., HCl gas) and inert solvents like dichloromethane . Optimizing yields (up to 93% in some cases) requires strict control of moisture, stoichiometric excess of benzylating agents, and low-temperature conditions to minimize side reactions . Evidence from cyclization reactions highlights the use of promoters like tetrabutylammonium iodide to enhance efficiency .

Advanced: How can researchers address purification challenges for unstable derivatives of this compound?

Answer:
Derivatives such as IV-10 (from dithioacetal reactions) degrade during silica gel chromatography due to acid sensitivity . Alternative purification strategies include:

  • Non-chromatographic methods: Use of recrystallization or fractional precipitation under neutral conditions.
  • Stabilizing additives: Incorporating antioxidants (e.g., BHT) in eluents to prevent decomposition.
  • Mild Chromatography: Employing neutral alumina or fluorinated silica to reduce acidic interactions .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential for confirming benzyl group positions and anomeric configuration. For example, a doublet at δ 5.3 Hz in 1^1H NMR distinguishes α- and β-anomers .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M + Na]+^+ = 533.1796) .
  • Optical Rotation: Specific rotation values (e.g., [α]D20_D^{20} = -38.7 to -49.6 in CHCl3_3) confirm stereochemical integrity .

Advanced: How can the anomeric configuration be controlled during glycosylation reactions involving this compound?

Answer:
The anomeric outcome (α/β ratio) depends on:

  • Reaction Solvent: Polar aprotic solvents (e.g., acetonitrile) favor β-anomers via neighboring-group participation, while non-polar solvents may favor α-anomers .
  • Catalysts: Lewis acids like BF3_3·OEt2_2 stabilize oxocarbenium intermediates, directing β-selectivity. Evidence shows that silylating agents (e.g., bis(trimethylsilyl)uracil) can also influence stereochemistry .
  • Temperature: Low temperatures (-20°C) stabilize kinetic α-products, whereas higher temperatures favor thermodynamic β-products .

Advanced: What strategies enable selective deprotection of benzyl groups in the presence of acid-sensitive functionalities?

Answer:

  • Hydrogenolysis: Pd/C under H2_2 selectively removes benzyl groups without affecting esters or nitrobenzoyl protections (e.g., in 1-(4-nitrobenzoate) derivatives) .
  • Lewis Acid-Mediated Deprotection: BBr3_3 in CH2_2Cl2_2 at -78°C cleaves benzyl ethers while preserving acetyl or silyl groups .
  • Enzymatic Methods: Lipases or esterases can selectively hydrolyze specific protecting groups, though this is less common for benzyl ethers .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Storage: Store under inert atmosphere (N2_2 or Ar) at -20°C to prevent oxidation. The compound is hygroscopic and must be dried under vacuum before use .
  • Degradation Signs: Yellowing or viscosity changes indicate decomposition. HRMS and TLC are recommended for routine purity checks .

Advanced: How is this compound applied in synthesizing nucleoside analogues or glycomimetics?

Answer:

  • 4′-Thionucleosides: The compound serves as a precursor for 4-thioarabinofuranosyl derivatives via dithioacetal intermediates. For example, reaction with bis(trimethylsilyl)uracil yields benzyl-protected thionucleosides, which are deprotected using BBr3_3 .
  • Carba-Sugar Synthesis: Ring-closing metathesis (RCM) with Schrock’s catalyst converts diene synthons derived from the compound into pentahydroxylated cyclopentenes, key to carba-fructofuranose synthesis .

Advanced: How do researchers resolve contradictions in reported reaction outcomes (e.g., varying yields or stereoselectivity)?

Answer:

  • Reproducibility Checks: Verify moisture levels, solvent purity, and catalyst activity. For example, NaH purity (60% vs. anhydrous) significantly impacts dithioacetal formation yields .
  • Mechanistic Studies: Use DFT calculations or kinetic isotopic effects to identify rate-determining steps. Conflicting anomeric ratios may arise from undetected solvent traces or temperature fluctuations .
  • Data Cross-Validation: Compare HRMS, NMR, and optical rotation data with literature (e.g., [α]D20_D^{20} = -38.7 vs. -49.6 suggests batch-specific impurities) .

Basic: What are the key applications of this compound in glycolipid or glycoconjugate synthesis?

Answer:
The compound is a pivotal intermediate for:

  • Branched Glycolipids: Coupling with trichloroacetimidate donors (e.g., 5-O-acetyl-2,3-di-O-benzoyl derivatives) enables α-(1→5) glycosidic bond formation .
  • Antiviral Agents: Its benzyl-protected form facilitates the synthesis of arabinofuranosyl-containing prodrugs, which are evaluated for activity against RNA viruses .

Advanced: What computational or experimental methods are used to predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations: Model transition states for glycosylation or metathesis reactions to predict regioselectivity .
  • Isotope Labeling: 18^{18}O-labeled substrates track oxygen migration during acid-catalyzed rearrangements .
  • Kinetic Profiling: Monitor reaction progress via in situ IR or HPLC to identify competing pathways (e.g., hydrolysis vs. cyclization) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3,5-Tri-O-benzyl-D-arabinofuranose
Reactant of Route 2
2,3,5-Tri-O-benzyl-D-arabinofuranose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.